N'-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted quinoline derivatives with different nucleophilic groups.
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes by binding to their active sites. Additionally, the Schiff base structure allows for interactions with nucleic acids, potentially interfering with DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other Schiff bases and enhances its potential for forming stable metal complexes and exhibiting biological activity .
Properties
Molecular Formula |
C18H14ClN3O3 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H14ClN3O3/c1-22-14-8-3-2-7-13(14)16(23)15(18(22)25)17(24)21-20-10-11-5-4-6-12(19)9-11/h2-10,23H,1H3,(H,21,24)/b20-10+ |
InChI Key |
MAQNHLCMEZUOOD-KEBDBYFISA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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